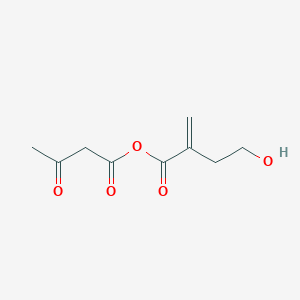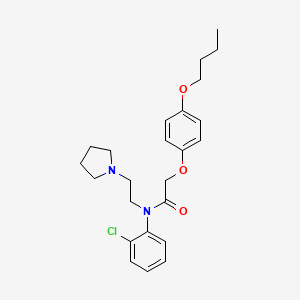
Glyoxylic acid, (3,4-dimethoxyphenyl)-
Vue d'ensemble
Description
Glyoxylic acid, (3,4-dimethoxyphenyl)-, is an organic compound with the chemical formula C9H10O5. It is a derivative of glyoxylic acid, which is one of the C2 carboxylic acids and is a colorless solid that occurs naturally and is useful industrially .
Synthesis Analysis
Glyoxylic acid can be synthesized from aqueous solutions of glyoxal by catalytic, electro-chemical, and enzymatic methods and by ozonolysis of maleic acid in solution . Alternative methods for GA synthesis are considered, for example, from glycolic acid in the presence of glycolate oxidase, oxalic acid, ethyl alcohol, and from various halogenated acetic acid derivatives .Molecular Structure Analysis
The molecular formula of Glyoxylic acid, (3,4-dimethoxyphenyl)- is C10H10O5. The structure of glyoxylic acid is shown as having an aldehyde functional group .Chemical Reactions Analysis
Glyoxylic acid can photogenerate reactive species under solar irradiation . During irradiation, excited state glyoxylic acid can undergo α-cleavage or participate in hydrogen abstractions . The use of 13C nuclear magnetic resonance spectroscopy (NMR) analysis shows that glyoxal is an important intermediate produced during direct photolysis .Physical And Chemical Properties Analysis
Glyoxylic acid, (3,4-dimethoxyphenyl)- has a molecular weight of 210.18 g/mol.Applications De Recherche Scientifique
Isochromanone Synthesis
This compound reacts with formaldehyde in the presence of acid to produce an isochromanone , which is a valuable intermediate in organic synthesis .
Pharmaceutical Testing
It is used as a reference standard in pharmaceutical testing to ensure accurate results in drug development and quality control processes .
Protective Group for Thiol Moiety
The 3,4-dimethoxybenzyl group derived from this compound serves as a protective group for thiol groups in chemical synthesis. It increases solubility and stability but can be cleaved off during monolayer formation .
Drug Knowledge Database
This compound is listed in drug knowledge databases tailored for pharmaceutical research needs, indicating its relevance in drug discovery and development .
Enantioselective Synthesis
It has been used in the enantioselective synthesis of salsolidine, a compound with potential medicinal properties .
Fine Organic Synthesis
Glyoxylic acid derivatives, including this compound, are important components in fine organic synthesis used in pharmaceutical, food, and perfume industries .
Electroless Copper Plating
Glyoxylic acid can be used as an alternative reducing agent for electroless copper plating, offering superior plating rates and bath stability compared to formaldehyde baths .
Mécanisme D'action
Target of Action
It’s closely related to compounds like 3,4-dimethoxyphenethylamine, which is an analogue of the major human neurotransmitter dopamine
Mode of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis in the presence of hbr, hcl, or h2so4, leading to the formation of an enol ether compound . It’s possible that 2-(3,4-dimethoxyphenyl)-2-oxoacetic acid might undergo similar reactions, but this needs to be confirmed by further studies.
Biochemical Pathways
Related compounds have been shown to participate in reactions involving acidolysis
Result of Action
Related compounds have been shown to undergo acidolysis, leading to the formation of enol ether compounds . The exact effects of these reactions at the molecular and cellular level require further investigation.
Safety and Hazards
Orientations Futures
Glyoxylic acid is widely used as a reagent in fine organic synthesis owing to its bifunctional nature . It is utilized in the production of pharmaceuticals such as β-lactam antibiotics (methicillin, oxacillin, and nafcillin), anti-inflammatory agents (allantoin), and antihypertensive agents (atenolol) . An important product synthesized from GA is vanillin, which is used in perfume, food, and pharmaceutical industries .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGOAOMKRNIFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197103 | |
| Record name | Glyoxylic acid, (3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4732-70-1 | |
| Record name | 3,4-Dimethoxyphenylglyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyoxylic acid, (3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIMETHOXYPHENYLGLYOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86VGY3VW2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















